

# Propionylpromazine-d6 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Propionylpromazine-d6 hydrochloride*

Cat. No.: *B12057652*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for **Propionylpromazine-d6 hydrochloride**. This deuterated analog of the phenothiazine neuroleptic, Propionylpromazine, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

## Core Chemical Properties and Structure

**Propionylpromazine-d6 hydrochloride** is the deuterated form of Propionylpromazine hydrochloride, a dopamine D2 receptor antagonist. The incorporation of six deuterium atoms on the dimethylamino group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The chemical structure of **Propionylpromazine-d6 hydrochloride** is characterized by a phenothiazine core, a three-carbon alkyl chain with a terminal dimethylamino group (where the methyl groups are deuterated), and a propionyl group at position 2 of the phenothiazine ring system.

Chemical Structure:

- Systematic Name: 1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone hydrochloride

- Synonyms: Propionylpromazine D6 (N-dimethyl D6) Hydrochloride, 1-[10-[3-(DiMethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride[1]

A summary of its key chemical properties is presented in the table below.

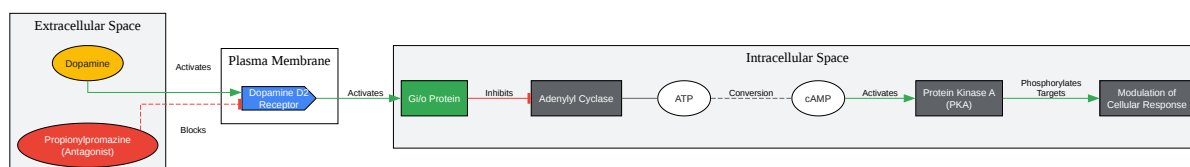
Property	Value	Reference
CAS Number	1262770-67-1	[2][3]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> D <sub>6</sub> ClN <sub>2</sub> OS	[4]
Molecular Weight	382.98 g/mol	[3]
Appearance	Light yellow to yellow solid	
Purity	≥98%	
Solubility	Soluble in water (8.33 mg/mL, requires sonication), DMSO, and Methanol.	
Storage	Store at 4°C in a sealed container, away from moisture and light. For long-term storage in solvent, -80°C is recommended.	

## Mechanism of Action: Dopamine D2 Receptor Antagonism

Propionylpromazine, the non-deuterated parent compound, acts as an antagonist at dopamine D2 receptors (DRD2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes. The antagonism of DRD2 by Propionylpromazine is central to its neuroleptic and tranquilizing effects.

The signaling pathway of the D2 receptor typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Below is a diagram illustrating the generalized signaling pathway of a dopamine D2 receptor, which is antagonized by Propionylpromazine.



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### Dopamine D2 Receptor Signaling Pathway

## Experimental Protocols

Given that **Propionylpromazine-d6 hydrochloride** is primarily used as an internal standard, the following provides a detailed, representative methodology for its use in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis of Propionylpromazine in a biological matrix, such as plasma. This protocol is based on established methods for similar deuterated internal standards.

## Quantitative Analysis of Propionylpromazine in Plasma using LC-MS/MS with Propionylpromazine-d6 Hydrochloride as an Internal Standard

### 1. Materials and Reagents:

- Propionylpromazine hydrochloride (analytical standard)
- **Propionylpromazine-d6 hydrochloride** (internal standard)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Control plasma (drug-free)

## 2. Preparation of Stock and Working Solutions:

- Propionylpromazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Propionylpromazine hydrochloride in 10 mL of methanol.
- **Propionylpromazine-d6 Hydrochloride** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **Propionylpromazine-d6 hydrochloride** in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Propionylpromazine stock solution in 50% methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at 100 ng/mL in 50% methanol/water.

## 3. Sample Preparation (Protein Precipitation):

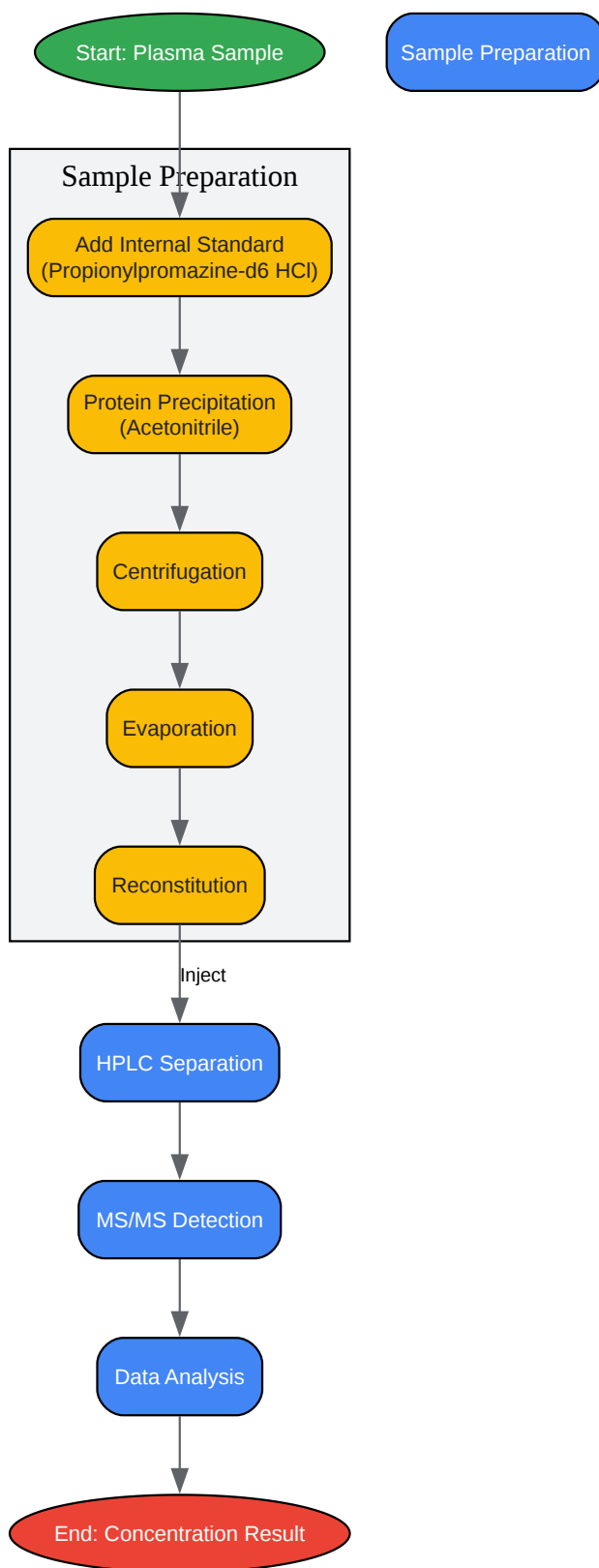
- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
  - Propionylpromazine: Q1: m/z 341.2  $\rightarrow$  Q3: m/z 86.1 (example transition)
  - Propionylpromazine-d6: Q1: m/z 347.2  $\rightarrow$  Q3: m/z 92.1 (example transition)
- Data Analysis: Quantify Propionylpromazine in samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

The workflow for this experimental protocol can be visualized as follows:



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### LC-MS/MS Experimental Workflow

## Conclusion

**Propionylpromazine-d6 hydrochloride** is an indispensable tool for researchers engaged in the quantitative analysis of its non-deuterated counterpart. Its well-defined chemical properties and distinct mass make it an excellent internal standard, ensuring accuracy and precision in bioanalytical methods. Understanding its structural relationship to Propionylpromazine and the latter's mechanism of action as a dopamine D2 receptor antagonist provides a complete picture for its application in pharmaceutical and toxicological research. The provided experimental protocol offers a robust framework for its utilization in a laboratory setting.

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